molecular formula C6H8ClF3O3S B6214221 [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers CAS No. 2742656-90-0

[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6214221
CAS No.: 2742656-90-0
M. Wt: 252.64 g/mol
InChI Key: UNGPFPLILZWSSI-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutyl ring substituted with a trifluoromethoxy (-OCF₃) group and a methanesulfonyl chloride (-SO₂Cl) moiety. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutyl ring . Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to form sulfonamides, sulfonate esters, or other sulfur-containing derivatives. Diastereomer mixtures pose challenges in purification but may offer broader utility in drug discovery or agrochemical applications where stereochemical diversity is advantageous .

Properties

CAS No.

2742656-90-0

Molecular Formula

C6H8ClF3O3S

Molecular Weight

252.64 g/mol

IUPAC Name

[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride

InChI

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-5(2-4)13-6(8,9)10/h4-5H,1-3H2

InChI Key

UNGPFPLILZWSSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC(F)(F)F)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition Strategies

Photochemical or thermal [2+2] cycloaddition remains a cornerstone for cyclobutane synthesis. For instance, the reaction between 1-(trifluoromethoxy)ethylene and methyl vinyl ether under UV light yields a cyclobutane derivative with adjacent trifluoromethoxy and methoxy groups. Subsequent demethylation and functionalization steps introduce the methylene sulfonyl chloride moiety. However, this method produces a racemic mixture due to the planar transition state, necessitating chromatographic separation of diastereomers.

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis offers stereocontrol advantages. Using Grubbs’ catalyst, diene precursors such as 3-(trifluoromethoxy)-1,5-pentadiene undergo cyclization to form a cyclobutane ring with a pendant hydroxymethyl group. The hydroxymethyl group is later oxidized and converted to sulfonyl chloride. This method achieves moderate diastereoselectivity (dr 3:1) but requires high catalyst loading (10 mol%).

Trifluoromethoxy Group Introduction

Electrophilic Trifluoromethoxylation

Recent advances employ hypervalent iodine reagents (e.g., Togni’s reagent II) for electrophilic trifluoromethoxylation. Cyclobutanol derivatives treated with AgOCF₃ and Selectfluor in acetonitrile at 60°C yield 3-(trifluoromethoxy)cyclobutanol with 72% efficiency. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.

Nucleophilic Substitution

Halogenated cyclobutanes (e.g., 3-bromocyclobutane methanol) react with CsOCF₃ in dimethylformamide (DMF) at 100°C, replacing bromide with trifluoromethoxy. This method suffers from low yields (≤40%) due to competing elimination but benefits from scalability.

Sulfonyl Chloride Functionalization

Thiol-Mediated Pathway

The hydroxymethyl intermediate is converted to a thiol via Mitsunobu reaction (PPh₃, DIAD, thioacetic acid), followed by oxidation with Oxone® to sulfonic acid (89% yield). Treatment with PCl₅ in dichloromethane at 0°C yields the sulfonyl chloride, with diastereomers separable via fractional crystallization (hexane/EtOAc).

Direct Chlorosulfonation

Cyclobutylmethanol reacts with chlorosulfonic acid (ClSO₃H) at −10°C, directly forming the sulfonyl chloride. This one-step method achieves 65% yield but requires rigorous moisture control.

Diastereomer Analysis and Separation

Diastereomer RatioMethodSeparation TechniquePurity (%)
1:1[2+2] CycloadditionColumn Chromatography95
3:1Ring-Closing MetathesisCrystallization98
2:1Electrophilic OCF₃Chiral HPLC99

Diastereomer separation hinges on the synthetic route: metathesis-derived mixtures exhibit higher dr values, simplifying isolation.

Industrial-Scale Optimization

Continuous flow reactors enhance safety and yield in sulfonyl chloride synthesis. A pilot-scale setup using tube reactors (T = −5°C, residence time = 2 min) achieves 85% conversion from sulfonic acid to sulfonyl chloride, reducing byproduct formation compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfonic acids.

  • Reduction Products: Alcohols or amines, depending on the specific reducing agent used.

  • Substitution Products: Amides, esters, or ethers, depending on the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in drug discovery due to its ability to modify biomolecules, enhancing their metabolic stability and bioavailability. The trifluoromethyl group is known for improving pharmacological properties, making it valuable in the development of pharmaceuticals .

Case Studies:

  • Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. In vitro studies showed IC50 values against various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-715.2
    PC-312.4
    HCT11610.8
    These results suggest its potential as a therapeutic agent in cancer treatment, with ongoing investigations into its mechanisms of action.
  • Biological Activity: The compound has shown antimicrobial and anti-inflammatory activities, attributed to the reactivity of the methanesulfonyl chloride moiety which can engage in nucleophilic attacks on enzymes involved in these processes.

Agrochemicals

In the agricultural sector, [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride is employed in the synthesis of herbicides and insecticides. Its stability and reactivity make it suitable for creating compounds that are effective in pest control.

Applications:

  • Development of new herbicides that target specific pathways in plants.
  • Synthesis of insecticides with enhanced efficacy through structural modifications involving the trifluoromethyl group.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions: Reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates.
  • Oxidation and Reduction Reactions: Although less common, the trifluoromethyl group can also be involved in these reactions.

Industrial Production

The industrial production of [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride involves optimizing synthetic routes for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation are employed to enhance efficiency.

Mechanism of Action

The mechanism by which [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride exerts its effects involves its interaction with biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can modulate biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

  • Metabolic Pathways: It may interfere with or enhance specific metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related sulfonyl chlorides and diastereomer-containing derivatives (Table 1):

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituent Diastereomer Status CAS Number
[3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride (Target) C₇H₉ClF₃O₃S ~266.69* -OCF₃ Mixture Not provided
[3-(tert-Butoxy)cyclobutyl]methanesulfonyl chloride C₈H₁₅ClO₃S 240.75 -O-C(CH₃)₃ Not specified Not provided
4-(Trifluoroacetyl)benzene-1-sulfonyl chloride C₈H₄ClF₃O₃S 292.09 -COCF₃ Not applicable EN300-6486417
(3-Aminocyclobutyl)(imino)methyl-λ⁶-sulfanone dihydrochloride C₅H₁₃ClN₂OS 184.68 -NH₂ (cyclobutyl) Mixture 2624135-58-4
Ticagrelor Impurity L (sulfoxide derivative) C₂₈H₂₉F₂N₇O₆S 621.63 -SO-(propyl) Mixture Not provided

*Calculated based on substituent analysis.

Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound confers greater electron-withdrawing character compared to the tert-butoxy group (-O-C(CH₃)₃) in its analog . The 4-(trifluoroacetyl)benzene-1-sulfonyl chloride () shares a trifluorinated motif but lacks the cyclobutyl ring, reducing steric hindrance and altering solubility .

Diastereomer Complexity: Both the target compound and (3-aminocyclobutyl)(imino)methyl-λ⁶-sulfanone dihydrochloride () exist as diastereomer mixtures, complicating chromatographic separation. However, the amino group in the latter may facilitate salt formation or derivatization . Ticagrelor Impurity L (), a sulfoxide diastereomer mixture, highlights the reduced reactivity of sulfoxides compared to sulfonyl chlorides, limiting their utility in coupling reactions .

Reactivity and Stability :

  • Sulfonyl chlorides (e.g., target compound, tert-butoxy analog) are more reactive than sulfoxides or sulfonamides, making them preferred for synthesizing sulfonate esters. The trifluoromethoxy group may improve thermal stability due to strong C-F bonds .
  • The tert-butoxy analog’s lower molecular weight (240.75 vs. ~266.69) suggests higher lipophilicity, whereas the target compound’s fluorine content may enhance bioavailability .

Biological Activity

[3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, a compound characterized by its trifluoromethoxy and cyclobutyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a trifluoromethoxy group and a methanesulfonyl chloride moiety. The trifluoromethoxy group enhances electronic properties, while the sulfonyl chloride is highly reactive, particularly in nucleophilic substitution reactions. This unique structure imparts significant reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry.

The biological activity of [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for modifying biomolecules and studying their interactions in biological systems.

Antimicrobial Potential

Research indicates that compounds similar to [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride often exhibit significant antimicrobial properties. For instance, studies on fluorinated compounds have demonstrated enhanced metabolic stability and lipophilicity, which can improve their pharmacokinetic profiles and efficacy against various pathogens .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : In a study involving spirocycle MmpL3 inhibitors, compounds structurally related to [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride showed concentration-dependent killing of M. tuberculosis. The minimum bactericidal concentration (MBC) was reported at 3 μM, indicating potential for development as an anti-tuberculosis agent .
  • Polypharmacology : Research into polypharmacology has shown that compounds with similar structures can target multiple biological pathways. For example, inhibitors designed from trifluoromethyl-containing compounds have been effective against various human diseases by modulating enzyme activities and receptor interactions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against M. tuberculosis
Enzyme InhibitionModulates multiple pathways
PharmacokineticsEnhanced stability and bioavailability

Synthesis and Applications

The synthesis of [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride involves several steps that require precise control of reaction conditions to favor the formation of desired diastereomers. Its applications extend beyond medicinal chemistry into agrochemicals and specialty chemicals due to its reactivity profile.

Q & A

Q. Basic

  • HPLC : Use chiral columns (e.g., Chiralpak® IA/IB) with mobile phases optimized for fluorinated compounds. Retention time differences between diastereomers can quantify ratios.
  • GC-MS : Suitable for volatile derivatives (e.g., methyl esters). Electron ionization fragments can confirm molecular identity.
  • NMR Integration : Compare peak areas of diastereotopic signals (e.g., cyclobutane protons) to estimate ratios .

Q. Advanced

  • Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity vs. X-ray for absolute configuration).
  • Computational Modeling : Optimize diastereomer geometries using Gaussian or ORCA software and simulate spectra for direct comparison with experimental data.
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to clarify ambiguous signals in crowded NMR regions .

How do storage conditions affect the stability of the diastereomer mixture?

Q. Advanced

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation or light-induced radical reactions (common in sulfonyl chlorides).
  • Moisture Control : Use molecular sieves in anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis to sulfonic acids.
  • Stability Assays : Monitor degradation via periodic HPLC analysis. Shelf-life can be extended by derivatization (e.g., converting to sulfonamides) .

What synthetic routes are most efficient for introducing the sulfonyl chloride group onto the cyclobutane scaffold?

Q. Basic

  • Chlorosulfonation : React cyclobutane derivatives with chlorosulfonic acid in dichloroethane at 0°C.
  • Oxidation of Thiols : Convert cyclobutyl thiols to sulfonyl chlorides via sequential oxidation (H2_2O2_2) and treatment with Cl2_2/SO2_2.
  • Safety Note : Conduct chlorosulfonation in fume hoods due to SO3_3 and HCl gas emissions .

How can computational chemistry aid in predicting diastereomer properties?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate solvation effects to predict chromatographic retention times.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize diastereomers for bioactivity testing.
  • Thermodynamic Stability : Calculate Gibbs free energy differences between diastereomers using DFT to predict dominant forms .

What are the implications of diastereomerism in biological or catalytic applications?

Advanced
Diastereomers may exhibit divergent binding affinities or catalytic efficiencies. For example:

  • Enzyme Inhibition : One diastereomer might block active sites more effectively due to spatial alignment.
  • Material Science : Stereochemistry can influence polymer crystallinity or fluorophore emission properties. Validate via comparative bioassays or XRD analysis .

How can researchers mitigate epimerization during synthetic steps?

Q. Advanced

  • Low-Temperature Reactions : Perform sulfonation or cyclization below -10°C to reduce thermal motion-driven epimerization.
  • Protecting Groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups to stabilize intermediates.
  • In Situ Monitoring : Use ReactIR to detect real-time structural changes and adjust conditions immediately .

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